7-Fluorobenzo[d]thiazole

Antitumor benzothiazoles Structure-activity relationship Regioisomer pharmacology

7-Fluorobenzo[d]thiazole (IUPAC: 7-fluoro-1,3-benzothiazole) is a mono-fluorinated heterocyclic building block consisting of a benzene ring fused to a thiazole ring with a single fluorine substituent at the C-7 position. With a molecular formula of C₇H₄FNS and molecular weight of 153.18 g/mol, this compound serves as a core scaffold for constructing biologically active molecules, particularly in kinase inhibitor design and antitumor agent development.

Molecular Formula C7H4FNS
Molecular Weight 153.18 g/mol
CAS No. 214855-12-6
Cat. No. B3177763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluorobenzo[d]thiazole
CAS214855-12-6
Molecular FormulaC7H4FNS
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)SC=N2
InChIInChI=1S/C7H4FNS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
InChIKeyWHAZFZGBTVVVMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluorobenzo[d]thiazole (CAS 214855-12-6): Regioisomer-Specific Fluorinated Benzothiazole Building Block for Medicinal Chemistry and Kinase Drug Discovery


7-Fluorobenzo[d]thiazole (IUPAC: 7-fluoro-1,3-benzothiazole) is a mono-fluorinated heterocyclic building block consisting of a benzene ring fused to a thiazole ring with a single fluorine substituent at the C-7 position . With a molecular formula of C₇H₄FNS and molecular weight of 153.18 g/mol, this compound serves as a core scaffold for constructing biologically active molecules, particularly in kinase inhibitor design and antitumor agent development [1]. Its calculated logP of 2.44 and polar surface area of 41.13 Ų position it within drug-like physicochemical space, while the electron-withdrawing fluorine at the 7-position modulates the electronic character of the benzothiazole nucleus in a regioisomer-specific manner .

Why 5-Fluoro, 6-Fluoro, or 4-Fluoro Benzothiazole Regioisomers Cannot Replace 7-Fluorobenzo[d]thiazole in SAR-Driven Research Programs


Fluorinated benzothiazole regioisomers are not functionally interchangeable despite sharing the same molecular formula (C₇H₄FNS) and molecular weight (153.18 g/mol). The position of the fluorine atom on the benzothiazole core dictates three critical properties that preclude casual substitution: (i) regioisomer-dependent biological phenotype—Hutchinson et al. demonstrated that 7-fluoro-2-(4-aminophenyl)benzothiazole (10i) loses the characteristic biphasic dose-response relationship retained by the 4-fluoro (10b) and 6-fluoro (10d) analogs against MCF-7 breast carcinoma cells, fundamentally altering pharmacological behavior [1]; (ii) distinct electronic activation patterns for downstream derivatization—the C-7 position, being para to the ring sulfur, presents a unique electronic environment that influences reactivity in nucleophilic aromatic substitution and cross-coupling reactions differently than C-5 or C-6 substitution; and (iii) the C-7 position has been specifically exploited in kinase drug discovery as a critical vector for accessing the BRAF selectivity pocket, as demonstrated by the TAK-632 development program [2].

Quantitative Comparative Evidence for 7-Fluorobenzo[d]thiazole (CAS 214855-12-6) vs. Closest Fluorinated Benzothiazole Regioisomers


Evidence 1: 7-Fluoro Substitution Abolishes the Biphasic Dose-Response Phenotype Observed in 4-Fluoro and 6-Fluoro Antitumor Benzothiazole Congeners

In a direct head-to-head comparison within the same study, the 7-fluoro-substituted 2-(4-amino-3-methylphenyl)benzothiazole (compound 10i) exhibited conventional monophasic growth inhibition curves against MCF-7 and MDA 468 breast carcinoma cells, in contrast to the 4-fluoro (10b) and 6-fluoro (10d) analogs which retained the biphasic dose-response relationship characteristic of the parent benzothiazole series. All fluorinated analogs displayed potent cytotoxicity with GI₅₀ values < 1 nM against sensitive cell lines (MCF-7 ER+, MDA 468 ER−) but were uniformly inactive (GI₅₀ > 10 µM) against PC-3 prostate, HBL-100 nonmalignant breast, and HCT-116 colon cell lines [1]. The loss of the second growth phase at concentrations >1 µM specifically in the 7-fluoro (and 5-fluoro) regioisomers indicates a fundamental alteration of the mechanism of action driven solely by fluorine position.

Antitumor benzothiazoles Structure-activity relationship Regioisomer pharmacology

Evidence 2: Synthetic Accessibility—Standard Jacobsen Cyclization Yields Inseparable 5-/7-Fluoro Regioisomeric Mixtures, Requiring Modified Routes to Obtain Pure 7-Fluorobenzo[d]thiazole

The established Jacobsen cyclization of 3-fluoro-thiobenzanilide precursors produces mixtures of 5-fluoro and 7-fluoro-benzothiazole regioisomers that are not separable by standard chromatographic methods. Hutchinson et al. reported that two distinct modifications to the general Jacobsen process were required to synthesize pure samples of the individual 5-fluoro (10h) and 7-fluoro (10i) target compounds [1]. This synthetic challenge means that procurement of pre-synthesized, analytically verified, regioisomerically pure 7-fluorobenzo[d]thiazole (e.g., 96% purity by HPLC as offered by Fluorochem ) eliminates the need for in-house development of specialized cyclization methodology and avoids the risk of confounding biological data from regioisomeric contamination.

Regioselective synthesis Jacobsen cyclization Benzothiazole building block procurement

Evidence 3: The C-7 Position of 1,3-Benzothiazole Is a Privileged Vector for Accessing the BRAF Kinase Selectivity Pocket—Validated by the Clinical Candidate TAK-632

The TAK-632 drug discovery program at Takeda specifically targeted C-7-substituted 1,3-benzothiazole derivatives for pan-RAF kinase inhibition. Using a regioselective cyclization methodology for the C-7-substituted scaffold, the team identified the 7-cyano derivative 8B (TAK-632) as a development candidate that demonstrated potent pan-RAF inhibition (B-Raf(wt) IC₅₀ = 8.3 nM, C-Raf IC₅₀ = 1.4 nM in cell-free assays), significant cellular activity against mutated BRAF and NRAS cancer cell lines, and regressive antitumor efficacy in A375 (BRAF V600E) and HMVII (NRAS Q61K) xenograft models [1][2]. Cocrystal structure analysis confirmed that the C-7 substituent occupies the BRAF selectivity pocket, validating the C-7 position as a critical design element that cannot be replicated by substitution at other positions [2].

Pan-RAF kinase inhibition Kinase drug discovery C-7 benzothiazole derivatization

Evidence 4: A 7-Fluoro-1,3-Benzothiazole-Containing Compound Demonstrates Potent Target Engagement—EC₅₀ = 200 nM for Hsp90β-Mediated Her-2/neu Degradation in MCF-7 Breast Carcinoma Cells

A purine-benzothiazole hybrid molecule incorporating the 7-fluoro-1,3-benzothiazole moiety (BDBM20760: 9-butyl-8-[(7-fluoro-1,3-benzothiazol-2-yl)sulfanyl]-9H-purin-6-amine) demonstrated an EC₅₀ of 200 nM for inducing degradation of the Her-2/neu protein in MCF-7 breast carcinoma cells via Hsp90β inhibition, measured at pH 7.2 and 37 °C [1]. While this data point comes from a derivative rather than the free 7-fluorobenzo[d]thiazole scaffold, it provides quantitative evidence that the 7-fluoro substitution pattern is compatible with potent, sub-micromolar target engagement when the benzothiazole is elaborated at the C-2 position—the same synthetic handle used in the TAK-632 series and in general benzothiazole building block chemistry.

Hsp90 inhibition Her-2/neu degradation Benzothiazole-based probe design

Evidence 5: Physicochemical Property Landscape—Calculated logP and PSA Are Isometric Across Monofluoro Regioisomers, but 7-F Substitution Confers Distinct Electronic Effects at the C-2 Reactive Center

Calculated logP values for 7-fluorobenzo[d]thiazole (2.44) , 5-fluorobenzo[d]thiazole (2.44) , and 6-fluorobenzo[d]thiazole (2.44) [1] are isometric, and all three monofluoro regioisomers share identical polar surface area (PSA = 41.13 Ų), molecular weight (153.18 g/mol), and hydrogen bond acceptor count (1, from the thiazole nitrogen). However, the fluorine at C-7 is positioned para to the endocyclic sulfur atom, whereas C-5 and C-6 fluorines are meta and ortho to sulfur, respectively. This topological difference means the 7-fluoro isomer presents a distinct electronic environment at the C-2 position—the primary site for further derivatization—affecting the reactivity of C-2 in nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and thiolation reactions [2]. For procurement, this means the regioisomer must be specified based on the desired vector of substitution in the final target molecule, not on bulk physicochemical filters.

Physicochemical profiling Electronic effects Regioisomer reactivity

Optimal Research and Industrial Deployment Scenarios for 7-Fluorobenzo[d]thiazole Based on Evidenced Differentiation


Scenario A: Antitumor Benzothiazole SAR Programs Requiring Regioisomer-Specific Pharmacological Phenotype Mapping

For medicinal chemistry teams investigating the structure-activity relationships of 2-(4-aminophenyl)benzothiazole antitumor agents, 7-fluorobenzo[d]thiazole is the essential starting material for synthesizing the 7-fluoro-substituted series (exemplified by compound 10i). As demonstrated by Hutchinson et al., the 7-fluoro substitution produces a distinct monophasic growth inhibition profile that differs qualitatively from the biphasic response of 4-fluoro and 6-fluoro analogs, despite comparable GI₅₀ potency (< 1 nM) in sensitive breast carcinoma lines [1]. Procurement of the correct regioisomer is non-negotiable for accurate phenotype mapping, as use of an incorrect regioisomer would confound interpretation of dose-response data and lead to erroneous SAR conclusions [1].

Scenario B: Kinase Inhibitor Discovery Targeting the BRAF Selectivity Pocket via C-7 Benzothiazole Derivatization

Programs aiming to design type II kinase inhibitors that occupy the DFG-out conformation of BRAF or other RAF kinases should select 7-fluorobenzo[d]thiazole as their core building block. The TAK-632 development program established that the C-7 position of 1,3-benzothiazole is the critical vector for accessing the BRAF selectivity pocket, with the 7-cyano derivative achieving B-Raf IC₅₀ = 8.3 nM, C-Raf IC₅₀ = 1.4 nM, and regressive in vivo antitumor efficacy [2]. The 7-fluoro substituent serves as a synthetic handle for further elaboration (e.g., via SNAr displacement to introduce cyano, amino, or alkoxy groups), enabling exploration of the C-7 SAR space that has been validated by a clinical-stage candidate. Neither 5-fluoro nor 6-fluoro regioisomers can access this same geometric trajectory [2].

Scenario C: Synthesis of 7-Fluoro-Benzothiazole-Based Fluorescent Probes and Imaging Agents

The 7-fluoro substitution provides a unique ¹⁹F NMR spectroscopic handle that is absent in non-fluorinated benzothiazole scaffolds, enabling reaction monitoring and product characterization without the need for deuterated analogs. Additionally, the C-7 fluorine can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing late-stage diversification to introduce fluorophores, biotin tags, or other reporter groups at the 7-position after the core benzothiazole scaffold has been elaborated at C-2. This synthetic flexibility, combined with the validated biological activity of 7-substituted benzothiazoles as fluorescent cellular probes [3], makes 7-fluorobenzo[d]thiazole a versatile platform for chemical biology tool compound development.

Scenario D: Agrochemical Fungicide Development Leveraging Fluorobenzothiazole Patent Precedent

Patent literature establishes fluorobenzothiazole derivatives as fungicidally active compounds suitable for controlling phytopathogenic fungi in crop protection applications [4]. The 7-fluoro regioisomer offers a distinct substitution vector for optimizing fungicidal activity, phloem mobility, and environmental persistence compared to other halogenated benzothiazole building blocks. Industrial agrochemical discovery groups building compound libraries around the fluorobenzothiazole pharmacophore should include the 7-fluoro isomer as part of a comprehensive regioisomer scanning strategy, given that the position of fluorine substitution has been shown to dramatically affect biological activity in structurally related benzothiazole series [1].

Quote Request

Request a Quote for 7-Fluorobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.